molecular formula C16H22N6 B7602913 2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine

2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B7602913
M. Wt: 298.39 g/mol
InChI Key: XXELYMQRRNONBV-UHFFFAOYSA-N
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Description

2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an ethylphenyl group and a pyrrolidinylmethyl group attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.

Properties

IUPAC Name

2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-2-12-7-3-4-8-13(12)18-16-20-14(19-15(17)21-16)11-22-9-5-6-10-22/h3-4,7-8H,2,5-6,9-11H2,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXELYMQRRNONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a nucleophilic substitution reaction, where 2-ethylphenylamine reacts with the triazine core.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is attached through a reductive amination reaction, where pyrrolidine and formaldehyde are used in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazine ring and attached functional groups play a crucial role in binding to the active sites of these targets, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-N-(2-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
  • 2-N-(2-ethylphenyl)-6-(morpholin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
  • 2-N-(2-ethylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine

Comparison

Compared to similar compounds, 2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the ethylphenyl and pyrrolidinylmethyl groups. These groups enhance its stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.

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